(R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride
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Overview
Description
®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a chiral compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.
Introduction of the Ethanamine Group: The triazole ring is then functionalized with an ethanamine group through nucleophilic substitution reactions.
Resolution of Enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or other resolution techniques.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step and advanced chromatographic techniques for enantiomeric resolution.
Chemical Reactions Analysis
Types of Reactions
®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand for studying enzyme interactions and as a probe for investigating biological pathways involving triazole-containing molecules.
Medicine
In medicinal chemistry, ®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to modulate the activity of enzymes and receptors. The ethanamine group can further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride: The enantiomer of the compound .
1-(1H-1,2,3-Triazol-4-yl)ethanamine: A non-chiral analog without the methyl group.
1-(1-Methyl-1H-1,2,3-triazol-4-yl)propanamine: A structural analog with a propanamine group instead of an ethanamine group.
Uniqueness
®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is unique due to its chiral nature and the presence of both a triazole ring and an ethanamine group. This combination of features allows it to exhibit distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1R)-1-(1-methyltriazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-4(6)5-3-9(2)8-7-5;/h3-4H,6H2,1-2H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQXYWJBUOYYAA-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN(N=N1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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